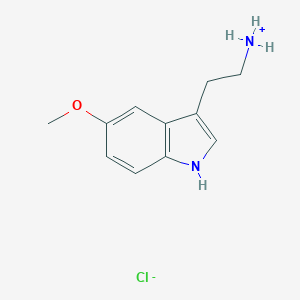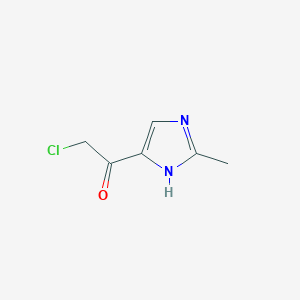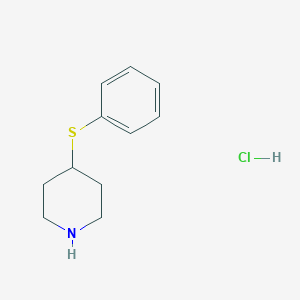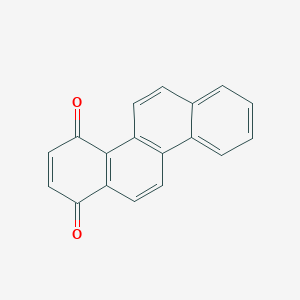
1,4-Crisenoquinona
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1,4-Chrysenequinone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex aromatic compounds.
Biology: The compound is studied for its role as an activator of the aryl hydrocarbon receptor, which is involved in various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to modulate receptor activity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
The primary target of 1,4-Chrysenequinone is the Aryl Hydrocarbon Receptor (AhR) . AhR is a cytoplasmic receptor and transcription factor that is activated by binding to corresponding ligands . It plays a crucial role in the regulation of innate and adaptive immunity .
Mode of Action
1,4-Chrysenequinone acts as an activator of AhR . It shows significant AhR ligand activity, with concentration equivalent with 25% of TCDD max (ECTCDD25s) of 9.7 nM and 1.9 μM in yeast and mouse hepatoma cell systems, respectively . This interaction with AhR leads to the activation of various genes, thereby transmitting relevant information by binding to DNA .
Biochemical Pathways
The activation of AhR by 1,4-Chrysenequinone affects various biochemical pathways. AhR is known to regulate the transcriptional expression of genes .
Pharmacokinetics
It’s known that the compound is a solid at room temperature , which could influence its absorption and distribution in the body.
Result of Action
The activation of AhR by 1,4-Chrysenequinone leads to significant changes at the molecular and cellular levels. It has been observed that 1,4-Chrysenequinone can lead to a more severe inflammatory response in certain conditions . For instance, it was used to produce a strong response in macrophages of FcgRIIb-/- mice, leading these mice to develop lupus-like features .
Análisis Bioquímico
Biochemical Properties
1,4-Chrysenequinone interacts with various enzymes and proteins. It acts as an activator for the Aryl Hydrocarbon Receptor (AhR), a protein that plays a crucial role in the regulation of biochemical reactions . The nature of this interaction involves the binding of 1,4-Chrysenequinone to the AhR, which can influence the receptor’s activity.
Cellular Effects
It is known that the compound can influence cell function through its interaction with the AhR . This can potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 1,4-Chrysenequinone exerts its effects through binding interactions with biomolecules such as the AhR . This can lead to changes in gene expression and potentially influence enzyme activity. The exact mechanism of action of 1,4-Chrysenequinone remains to be fully elucidated.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Chrysenequinone can be synthesized from 1-vinylnaphthalene and 1,4-benzoquinone . The reaction involves the oxidative coupling of these precursors under controlled conditions to yield the desired product. The reaction typically requires a catalyst and an oxidizing agent to facilitate the formation of the quinone structure.
Industrial Production Methods: Industrial production of 1,4-Chrysenequinone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the final compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Chrysenequinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: It can undergo electrophilic substitution reactions, where substituents replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Comparación Con Compuestos Similares
- 1,2-Chrysenequinone
- 1,4-Naphthoquinone
- 1,4-Anthraquinone
Comparison: 1,4-Chrysenequinone is unique due to its specific activation of the aryl hydrocarbon receptor, which distinguishes it from other quinones. While 1,2-Chrysenequinone and 1,4-Naphthoquinone also possess quinone structures, their biological activities and receptor interactions differ. 1,4-Anthraquinone, on the other hand, is more commonly used in dye production and has different chemical properties and applications.
Propiedades
IUPAC Name |
chrysene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10O2/c19-16-9-10-17(20)18-14-6-5-11-3-1-2-4-12(11)13(14)7-8-15(16)18/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORKIKBNUWJNJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=O)C=CC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90143571 | |
| Record name | 1,4-Chrysenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100900-16-1 | |
| Record name | 1,4-Chrysenedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100900161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Chrysenedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90143571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1,4-Chrysenequinone interact with its target and what are the downstream effects?
A1: 1,4-Chrysenequinone exhibits antiestrogenic activity by binding to the estrogen receptor-α (ERα) []. This binding interaction disrupts the normal function of ERα, potentially interfering with estrogen-regulated processes. Additionally, 1,4-Chrysenequinone can activate the aryl hydrocarbon receptor (AhR) [, , ], a cellular sensor for environmental pollutants. This activation leads to the induction of metabolizing enzymes, particularly those belonging to the CYP1 family [, ].
Q2: What is the structural characterization of 1,4-Chrysenequinone?
A2: 1,4-Chrysenequinone is a polycyclic aromatic quinone (PAQ) consisting of a chrysene backbone with two ketone groups at the 1 and 4 positions. Its molecular formula is C18H10O2 and its molecular weight is 258.27 g/mol []. While specific spectroscopic data isn't detailed in the provided abstracts, PAQs are generally characterized using techniques like UV-Vis spectroscopy, Infrared spectroscopy, and Mass Spectrometry.
Q3: What is known about the environmental impact and degradation of 1,4-Chrysenequinone?
A3: While specific details on the ecotoxicological effects of 1,4-Chrysenequinone aren't provided in the abstracts, research suggests that its presence in the environment is linked to photochemical processes []. Specifically, it can be generated through the photooxidation of chrysene, particularly in the presence of a smectite clay []. This process highlights a potential pathway for 1,4-Chrysenequinone formation and its subsequent introduction into ecosystems.
Q4: What analytical methods are commonly used to characterize and quantify 1,4-Chrysenequinone?
A4: Researchers utilize Gas Chromatography coupled with Mass Spectrometry (GC-MS) for both qualitative and quantitative analysis of 1,4-Chrysenequinone in environmental samples, such as particulate matter [, ]. This technique allows for the separation and identification of 1,4-Chrysenequinone from complex mixtures and provides information about its abundance.
Q5: How does the structure of 1,4-Chrysenequinone relate to its activity?
A5: Research indicates a structure-activity relationship for the estrogenic/antiestrogenic activities of PAQs like 1,4-Chrysenequinone []. Factors such as the length-to-breadth ratios of the molecule and the spatial arrangement of the carbonyl group appear to influence their interactions with the estrogen receptor. Specifically, 1,4-Chrysenequinone and 5,6-Chrysenequinone displayed the strongest antiestrogenic activities among the tested PAQs [].
Q6: What is the toxicological profile of 1,4-Chrysenequinone?
A6: Studies in a lupus-prone mouse model (FcgRIIb-/-) suggest that exposure to 1,4-Chrysenequinone can exacerbate lupus characteristics [, ]. This effect is attributed to the compound's ability to activate the AhR, leading to enhanced inflammatory responses in these mice []. While this research provides valuable insights, it's important to note that further studies are needed to fully elucidate the toxicological implications of 1,4-Chrysenequinone in various biological systems.
Q7: Has 1,4-Chrysenequinone been investigated in any in vitro or in vivo models?
A7: Yes, 1,4-Chrysenequinone has been investigated in both in vitro and in vivo settings. In vitro studies utilizing rat H4IIE cells demonstrated that 1,4-Chrysenequinone exhibits a strong potential to induce the expression of CYP1 family genes, similar to its parent PAH, dibenz[a,h]anthracene []. In vivo studies using a lupus-prone mouse model (FcgRIIb-/-) showed that administration of 1,4-Chrysenequinone worsened lupus severity, highlighting its potential to exacerbate autoimmune responses [, ]. These studies collectively underscore the biological activity of 1,4-Chrysenequinone and its relevance in understanding disease mechanisms.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


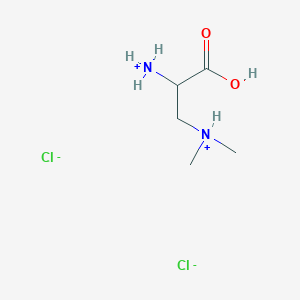





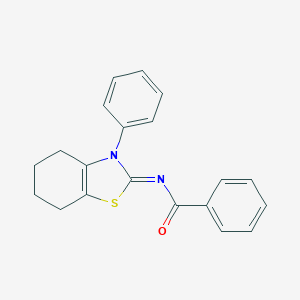
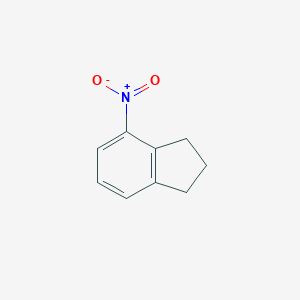
![(3Z)-2-(Diphenylacetyl)-3-[(2E)-ethylidenehydrazinylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B22427.png)

